Cas no 130171-52-7 (4-(Trifluoromethyl)pyridine-2,6-diamine)
4-(Trifluoromethyl)pyridine-2,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)pyridine-2,6-diamine
- 4-(trifluoromethyl)-2,6-Pyridinediamine
- 4-trifluoromethyl-2,6-pyridinediamine
- 2,6-diamino-4-trifluoromethylpyridine
- DTXSID40619615
- A806030
- F9994-0427
- 2,6-Pyridinediamine, 4-(trifluoromethyl)-
- 130171-52-7
- AKOS015912118
- FT-0728228
- SCHEMBL272886
- DA-21136
-
- Inchi: 1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12)
- InChI Key: HSJXBBISBKAWAL-UHFFFAOYSA-N
- SMILES: FC(C1C=C(N)N=C(C=1)N)(F)F
Computed Properties
- Exact Mass: 177.05148
- Monoisotopic Mass: 177.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9A^2
- XLogP3: 1
Experimental Properties
- PSA: 64.93
4-(Trifluoromethyl)pyridine-2,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007688-250mg |
2,6-Diamino-4-(trifluoromethyl)pyridine |
130171-52-7 | 95% | 250mg |
1,038.80 USD | 2021-06-08 | |
| Alichem | A029007688-500mg |
2,6-Diamino-4-(trifluoromethyl)pyridine |
130171-52-7 | 95% | 500mg |
1,836.65 USD | 2021-06-08 | |
| Alichem | A029007688-1g |
2,6-Diamino-4-(trifluoromethyl)pyridine |
130171-52-7 | 95% | 1g |
3,039.75 USD | 2021-06-08 | |
| Chemenu | CM172705-1g |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 95% | 1g |
$574 | 2021-08-05 | |
| TRC | T897965-10mg |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T897965-50mg |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 50mg |
$ 250.00 | 2022-06-02 | ||
| TRC | T897965-100mg |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 100mg |
$ 365.00 | 2022-06-02 | ||
| Chemenu | CM172705-1g |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 95% | 1g |
$574 | 2022-06-13 | |
| Ambeed | A107846-1g |
4-(Trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 95+% | 1g |
$485.0 | 2024-04-24 | |
| Chemenu | CM172705-100mg |
4-(trifluoromethyl)pyridine-2,6-diamine |
130171-52-7 | 95% | 100mg |
$388 | 2024-08-02 |
4-(Trifluoromethyl)pyridine-2,6-diamine Suppliers
4-(Trifluoromethyl)pyridine-2,6-diamine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-(Trifluoromethyl)pyridine-2,6-diamine
Professional Introduction to 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS No. 130171-52-7)
4-(Trifluoromethyl)pyridine-2,6-diamine is a highly versatile and significant compound in the field of pharmaceutical and chemical research. With the CAS number 130171-52-7, this compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a trifluoromethyl group and two amino groups at the 2 and 6 positions of the pyridine ring imparts distinct reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The compound's molecular structure, characterized by a pyridine core substituted with a trifluoromethyl group and two amino functionalities, allows for diverse chemical modifications. These modifications are crucial in the design of novel pharmaceuticals, particularly in the development of bioactive molecules targeting various therapeutic areas. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity to biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The combination of the pyridine scaffold with functional groups such as amines and trifluoromethyl groups has led to the discovery of several promising drug candidates. For instance, studies have shown that compounds containing the trifluoromethyl group exhibit enhanced metabolic stability and improved binding interactions with enzymes and receptors.
4-(Trifluoromethyl)pyridine-2,6-diamine has been utilized as a key intermediate in the synthesis of various pharmacologically active agents. Its dual amino functionality allows for further derivatization, enabling the creation of complex molecular architectures. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for achieving desired biological activity.
The compound's significance extends beyond its role as a synthetic intermediate. It has also been investigated for its potential applications in materials science and agrochemicals. The unique electronic properties conferred by the trifluoromethyl group make it an attractive candidate for designing advanced materials with specific optoelectronic characteristics.
Recent research has highlighted the importance of fluorinated pyridines in drug discovery. The introduction of fluorine atoms into organic molecules often enhances their pharmacokinetic properties, including bioavailability and duration of action. The study of 4-(Trifluoromethyl)pyridine-2,6-diamine contributes to this growing body of knowledge, providing insights into how structural modifications can optimize drug-like properties.
In conclusion, 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS No. 130171-52-7) is a multifaceted compound with broad applications in pharmaceutical research and beyond. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new possibilities for this compound, its importance in developing innovative therapeutics and materials is likely to grow.
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